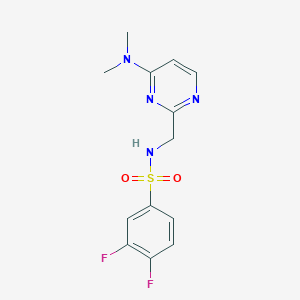
N-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3,4-difluorbenzolsulfonamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-3,4-difluorobenzenesulfonamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with a dimethylamino group and a difluorobenzenesulfonamide moiety, making it a versatile molecule for various chemical reactions and applications.
Wissenschaftliche Forschungsanwendungen
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-3,4-difluorobenzenesulfonamide has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
The primary target of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-3,4-difluorobenzenesulfonamide is the PDGFRα kinase . This kinase plays a crucial role in cell signaling pathways, particularly those involved in cell growth and proliferation .
Mode of Action
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-3,4-difluorobenzenesulfonamide interacts with its target by binding to the inactive conformation of the PDGFRα kinase . This binding occurs in a non-highly conserved allosteric hydrophobic pocket generated by DFG-out shifting . The compound’s interaction with the kinase inhibits its activity, thereby disrupting the signaling pathways it mediates .
Biochemical Pathways
The inhibition of PDGFRα kinase by N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-3,4-difluorobenzenesulfonamide affects several biochemical pathways. Most notably, it disrupts the pathways that lead to cell growth and proliferation . This disruption can lead to the arrest of cell cycle progression and the induction of apoptosis .
Pharmacokinetics
The compound’s ability to selectively inhibit pdgfrα kinase suggests that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties
Result of Action
The result of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-3,4-difluorobenzenesulfonamide’s action is the inhibition of cell growth and proliferation . By blocking PDGFRα kinase activity, the compound can arrest cell cycle progression and induce apoptosis . This makes it a potential therapeutic agent for conditions characterized by abnormal cell growth, such as Chronic Eosinophilic Leukemia .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-3,4-difluorobenzenesulfonamide typically involves multiple steps, starting with the preparation of the pyrimidine ring. One common method involves the reaction of 2-chloro-4-(dimethylamino)pyrimidine with a suitable sulfonamide precursor under basic conditions . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and high-throughput synthesis techniques can enhance the efficiency and yield of the production process . Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-3,4-difluorobenzenesulfonamide can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of catalysts like triethylamine or pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide
- 4-amino-N-(pyrimidin-2-yl)benzenesulfonamide
- 2-chloro-4-(trifluoromethyl)pyrimidine-5-N-(3’,5’-bis(trifluoromethyl)phenyl)carboxamide
Uniqueness
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-3,4-difluorobenzenesulfonamide stands out due to its unique combination of a dimethylamino group and a difluorobenzenesulfonamide moiety. This structural arrangement imparts distinct chemical properties and reactivity, making it a valuable compound for various applications .
Eigenschaften
IUPAC Name |
N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-3,4-difluorobenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2N4O2S/c1-19(2)13-5-6-16-12(18-13)8-17-22(20,21)9-3-4-10(14)11(15)7-9/h3-7,17H,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTKFXFLMRHSIQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)CNS(=O)(=O)C2=CC(=C(C=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
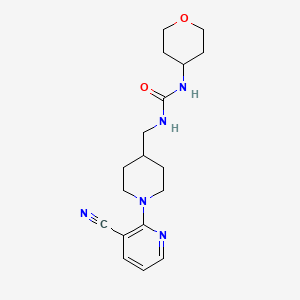
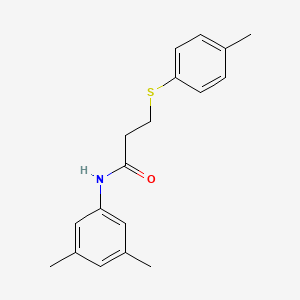

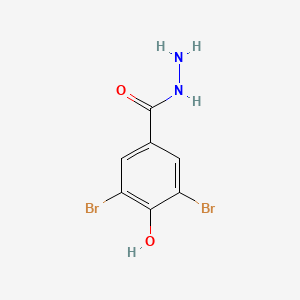
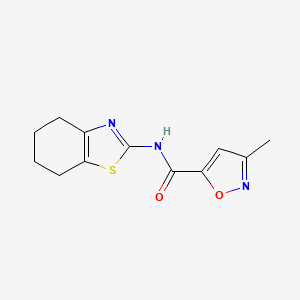
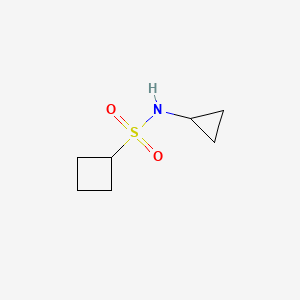
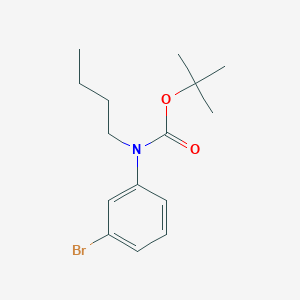
![8-chloro-3-(4-ethylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2370975.png)
![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamide](/img/structure/B2370976.png)
![N-[2-(4-chlorophenyl)ethyl]-2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]acetamide](/img/structure/B2370978.png)
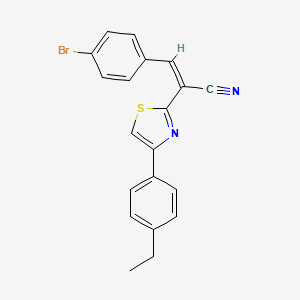
![N-Ethyl-N-[(4-fluorophenyl)-phenylmethyl]prop-2-enamide](/img/structure/B2370981.png)
![4-methoxy-1-methyl-5-(4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)pyridin-2(1H)-one](/img/structure/B2370986.png)
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2-fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2370987.png)
